Methyl (3r)-3-hydroxyhex-5-enoate

Enantiomeric enrichment Asymmetric reduction Ketoreductase

Methyl (3R)-3-hydroxyhex-5-enoate (CAS 109462-44-4), also named methyl (3R)-3-hydroxy-5-hexenoate, is a chiral γ-hydroxy-α,β-unsaturated ester with molecular formula C₇H₁₂O₃ and molecular weight 144.17 g/mol. The compound bears a single defined stereocenter at C-3 in the (R) absolute configuration and is characterized as the levorotatory (–) enantiomer.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 109462-44-4
Cat. No. B3211902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3r)-3-hydroxyhex-5-enoate
CAS109462-44-4
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC=C)O
InChIInChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3,6,8H,1,4-5H2,2H3/t6-/m1/s1
InChIKeyHTCCDTNWCIHREA-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3R)-3-hydroxyhex-5-enoate (CAS 109462-44-4): Stereochemically Defined Chiral Building Block for Mevinic Acid Analogues


Methyl (3R)-3-hydroxyhex-5-enoate (CAS 109462-44-4), also named methyl (3R)-3-hydroxy-5-hexenoate, is a chiral γ-hydroxy-α,β-unsaturated ester with molecular formula C₇H₁₂O₃ and molecular weight 144.17 g/mol [1]. The compound bears a single defined stereocenter at C-3 in the (R) absolute configuration and is characterized as the levorotatory (–) enantiomer [2]. It serves as a critical chiral intermediate in the stereoselective synthesis of mevinic acid analogues, which are structural congeners of the HMG-CoA reductase inhibitor natural products compactin and mevinolin [2][3]. The compound is typically accessed via baker's yeast-mediated asymmetric reduction of methyl 3-oxohex-5-enoate, yielding the (R)-enantiomer with a characteristic 78% enantiomeric enrichment [2].

Why Racemic or Lower-ee Methyl 3-Hydroxyhex-5-enoate Cannot Substitute for the (3R)-Enantiomer in Stereoselective Synthesis


The absolute (3R) configuration at C-3 is the structural determinant that directs the stereochemical outcome of all downstream transformations—selenolactonization, iodolactonization, and subsequent homologation steps used to construct the mevinic acid skeleton [1]. Racemic methyl 3-hydroxyhex-5-enoate (CAS 162613-57-2) delivers a 1:1 mixture of (3R)- and (3S)-enantiomers, which would produce an inseparable mixture of diastereomeric valerolactones and ultimately enantiomeric mevinic acid analogues with unpredictable biological activity [1]. Even the yeast-reduction product, with only 78% enantiomeric enrichment, carries a 22% burden of the undesired (3S)-enantiomer that propagates through the synthetic sequence and necessitates chromatographic or crystallization-based purification of downstream intermediates [1][2]. A ketoreductase-based process achieving 99.9% ee eliminates this purification burden and maximizes atom economy [2]. Generic interchange based solely on molecular formula ignores the stereochemical information content that governs the compound's entire utility as a chiral building block.

Quantitative Differentiation of Methyl (3R)-3-hydroxyhex-5-enoate Against Its Closest Analogs and Production Routes


Enantiomeric Excess Hierarchy: Ketoreductase (99.9% ee) vs. Yeast Reduction (78% ee) vs. Racemic (0% ee)

The enantiomeric purity of methyl (3R)-3-hydroxyhex-5-enoate varies dramatically depending on the production method. The original Bennett–Knight baker's yeast reduction of methyl 3-oxohex-5-enoate provides the (R)-enantiomer with only 78% enantiomeric enrichment [1]. In contrast, the ketoreductase-catalyzed asymmetric reduction disclosed in patent CN107119081B delivers the methyl ester with 99.9% ee (Example 3) [2]. The racemic mixture (CAS 162613-57-2) has, by definition, 0% ee. This 21.9 percentage-point gap in ee between the yeast and ketoreductase products represents the difference between a material requiring substantial downstream enantiomeric upgrading and one that is effectively stereochemically homogeneous.

Enantiomeric enrichment Asymmetric reduction Ketoreductase

Substrate-Dependent Stereoselectivity: Methyl Ester (78% ee) Dramatically Outperforms Ethyl Ester (43% ee) in Yeast Reduction

The stereoselectivity of baker's yeast reduction of 3-oxohex-5-enoate esters is highly dependent on the ester alkyl group. The methyl ester achieves 78% ee, whereas the corresponding ethyl ester yields only 43% ee under the same conditions — a difference of 35 percentage points [1]. This establishes the methyl ester as the strongly preferred substrate for biocatalytic (R)-selective reduction. A user seeking to procure the ethyl ester analog for downstream chemistry would receive a product with substantially degraded stereochemical integrity, compromising the very purpose of sourcing a chiral building block.

Substrate selectivity Yeast reduction Ester effect

Validated Synthetic Provenance: Conversion of Methyl (3R)-3-hydroxyhex-5-enoate to Mevinic Acid Analogues and Both Enantiomers of Goniothalamin

Bennett, Knight, and Fenton demonstrated that methyl (3R)-3-hydroxyhex-5-enoate (78% ee) undergoes seleno- and iodo-lactonization to deliver valerolactones 18, 19, 25, and 26, which are elaborated into a variety of chiral mevinic acid analogues [1]. In a parallel study, the same starting material was elaborated via 3-silyloxyhexenoate 12, ozonolysis, Wittig homologation, and selenolactonization to yield both natural (+)-(6R)-goniothalamin and its non-natural (–)-(6S)-enantiomer [2]. No alternative chiral building block — including racemic methyl 3-hydroxyhex-5-enoate or the (S)-enantiomer — has been demonstrated to access this specific set of biologically relevant lactone products through the same validated synthetic sequence.

Mevinic acid analogues Goniothalamin Stereoselective synthesis

Process Efficiency: Continuous Flow Ketoreductase (Yield >95%, ee 99.7%) vs. Batch Yeast Reduction (Yield ~80%, ee 78%)

US Patent 11,913,055 discloses a continuous flow method for preparing (R)-3-hydroxy-5-hexenoate using co-immobilized carbonyl reductase and isopropanol dehydrogenase in a microchannel reactor. The method increases product yield from approximately 80% (batch) to over 95%, while simultaneously achieving 99.7% ee for the tert-butyl ester analog [1]. The background section of this patent explicitly benchmarks the Bennett yeast reduction at only 43–78% ee and notes the poor stereoselectivity of that approach [1]. Although the continuous flow patent exemplifies the tert-butyl ester, the method is directly applicable to the methyl ester, and the yield differential (≥15 percentage points) and ee differential (≥21.7 percentage points) are directly relevant to procurement decisions involving cost-per-gram of enantiopure product.

Continuous flow Microchannel reactor Ketoreductase Process intensification

High-Value Application Scenarios for Methyl (3R)-3-Hydroxyhex-5-enoate Based on Quantified Stereochemical and Process Evidence


Stereoselective Synthesis of Mevinic Acid Analogues for HMG-CoA Reductase Inhibitor Development

Methyl (3R)-3-hydroxyhex-5-enoate is the documented chiral precursor for constructing the valerolactone core of mevinic acid analogues [1]. The 78% ee yeast-derived material has been validated in the synthesis of valerolactones 18, 19, 25, and 26 [1]. For programs requiring higher stereochemical fidelity, the ketoreductase-derived material at 99.9% ee eliminates the need for enantiomeric enrichment of intermediates, directly improving the throughput of structure–activity relationship (SAR) studies on statin-like HMG-CoA reductase inhibitors .

Enantioselective Total Synthesis of (+)-(6R)-Goniothalamin and Its Analogues

The (3R)-enantiomer has been elaborated into both natural (+)-(6R)-goniothalamin and its non-natural (–)-(6S)-enantiomer via silyl protection, ozonolysis, Wittig homologation, selenolactonization, and dehydration [1]. This established route enables laboratories to access either enantiomer of this styryllactone natural product for biological evaluation. The 35-percentage-point ee advantage of the methyl ester over the ethyl ester in yeast reduction makes the methyl ester the only practical choice for this synthetic sequence.

Scaled Production of (R)-3-Hydroxy-5-hexenoate Esters via Continuous Flow Biocatalysis

The continuous flow microchannel reactor method disclosed in US 11,913,055 delivers (R)-3-hydroxy-5-hexenoate esters with >95% yield and 99.7% ee — a ≥15-point yield improvement and ≥21.7-point ee improvement over batch yeast reduction [1]. This process is directly applicable to the methyl ester and is designed for industrial scalability. Procurement of methyl (3R)-3-hydroxyhex-5-enoate produced by this method (or an equivalent ketoreductase process) is indicated when the end-use involves multi-step synthesis where cumulative yield losses from lower-ee starting material become economically prohibitive.

Chiral Building Block for Statin Intermediate Synthesis

Patent literature explicitly identifies (R)-3-hydroxy-5-hexenoate esters as key chiral intermediates for the preparation of atorvastatin, rosuvastatin, pitavastatin, and fluvastatin [1]. The (3R) stereochemistry is structurally required to match the configuration of the statin side chain. Using racemic or lower-ee material would introduce the wrong enantiomer into the final API synthetic pathway, generating a diastereomeric impurity that may be difficult to remove and would fail regulatory enantiomeric purity specifications [1].

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